ReACp53 was developed through research focused on understanding the aggregation behavior of mutant p53 proteins. It has been classified as a therapeutic peptide with potential applications in oncology, particularly in treating cancers associated with p53 mutations, such as prostate cancer and ovarian cancer . The peptide has been synthesized and made available through various suppliers, including the Chinese Peptide Company, and has been utilized in numerous experimental studies to evaluate its efficacy .
The synthesis of ReACp53 involves solid-phase peptide synthesis techniques. The peptide is typically purchased as lyophilized powder, which is then reconstituted in phosphate-buffered saline at a specific concentration for experimental use. For instance, a concentration of 5 mM is often prepared for biological assays. The peptide can also be tagged with fluorescent markers to study its cellular uptake and localization .
The synthesis process includes:
ReACp53 has been shown to interact with mutant p53 proteins, specifically targeting their amyloid aggregates. This interaction prevents further aggregation and promotes the restoration of normal p53 function.
In vitro studies have demonstrated that ReACp53 can:
ReACp53 acts by binding to mutant p53 proteins, preventing their aggregation and restoring their function as tumor suppressors. This mechanism involves:
Experimental results indicate that treatment with ReACp53 leads to significant reductions in cellular proliferation and increases in apoptotic markers in cancer cells harboring mutant p53 .
Studies have shown that ReACp53 effectively reduces the formation of amyloid structures associated with mutant p53 proteins during various experimental conditions .
ReACp53 holds significant promise for scientific applications in cancer research and therapy. Its primary uses include:
The ongoing research into ReACp53 continues to highlight its therapeutic potential and mechanisms by which it can combat cancers driven by mutant forms of p53.
The tumor suppressor p53, often termed the "guardian of the genome," is inactivated by mutations in >50% of human cancers. Approximately 80% of these mutations are missense substitutions within the DNA-binding domain (exons 5–8), with hotspots at residues R175, G245, R248, R249, R273, and R282 [2] [5]. These mutations induce structural destabilization, exposing hydrophobic regions that drive self-assembly into amyloid-like aggregates. Unlike functional tetramers, these aggregates exhibit cross-β-sheet architecture confirmed by X-ray crystallography and Fourier-transform infrared spectroscopy [10].
Aggregation confers dual oncogenic effects:
Table 1: Oncogenic Mechanisms of p53 Amyloid Aggregates
Mechanism | Functional Consequence | Validated Disease Models |
---|---|---|
Loss of transcriptional activation | Impaired cell-cycle arrest/apoptosis | Colorectal cancer, breast cancer [1] [10] |
Sequestration of p63/p73 | Dysregulated DNA repair; EMT promotion | HGSOC, glioblastoma [2] [8] |
Activation of pro-survival pathways | Upregulation of HSP70, MDR1; chemoresistance | Prostate cancer, ovarian cancer [4] [9] |
Mutant p53 exerts dominant-negative (DN) effects by co-oligomerizing with wild-type (WT) p53 or homologs. Structural studies reveal that contact mutants (e.g., R273H) and conformational mutants (e.g., R175H) form hybrid tetramers with WT p53, disrupting DNA-binding capacity [2] [5]. Beyond functional inhibition, aggregates act as "sinks" for tumor-suppressive proteins:
ReACp53, a peptide inhibitor (sequence: LTRITLE), blocks DN effects by targeting the aggregation-prone segment (residues 251–257). Its arginine substitution sterically clashes with β-sheet stacking, dissolving preformed fibrils and restoring nuclear p53 localization [4] [9].
CRPC Pathogenesis
TP53 mutations escalate during prostate cancer progression: 8% in localized disease → 28–36% in castration-naïve metastases → 53–73% in CRPC [3] [6]. Mutant p53 aggregates drive therapeutic resistance via:
HGSOC Pathogenesis
96% of HGSOC cases harbor TP53 mutations, with aggregation initiating in fallopian tube epithelia [7] [8]. Progression follows a cascade:
Cluster analyses link p53 aggregation to clinical outcomes. Gain-of-function mutants (e.g., R248Q) correlate with suboptimal debulking surgery and shortened platinum-free intervals [8]. ReACp53 dissolves cytoplasmic aggregates in primary HGSOC cells, reinstating p53-dependent cell death [4].
Table 2: Prevalence and Impact of p53 Aggregation in CRPC vs. HGSOC
Parameter | CRPC | HGSOC |
---|---|---|
TP53 mutation frequency | 53–73% [3] [6] | >96% [7] [8] |
Key aggregation-linked mutants | R248Q, R273H [9] | R248Q, R175H [4] [8] |
Functional consequence | AR pathway hyperactivation; anti-ferroptotic shift [6] [9] | STIC transformation; chemoresistance [7] [8] |
ReACp53 efficacy | ↓ Tumor growth, ↑ apoptosis [9] | ↓ Aggregate burden, nuclear p53 restoration [4] |
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